molecular formula C8H16O B155962 1-Ethylcyclohexanol CAS No. 1940-18-7

1-Ethylcyclohexanol

Cat. No. B155962
CAS RN: 1940-18-7
M. Wt: 128.21 g/mol
InChI Key: BUCJHJXFXUZJHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-ethylcyclohexanol can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of seven-membered cyclic ketones through a rhodium-catalyzed direct insertion of ethylene into carbon-carbon bonds of 1-indanones is an innovative approach that could potentially be applied to the synthesis of 1-ethylcyclohexanol derivatives . Additionally, the enzymatic resolution of racemic intermediates to produce aminocyclohexyl derivatives indicates the potential for chiral synthesis methods in compounds related to 1-ethylcyclohexanol . Acyl radical cyclizations have also been employed to construct six-membered rings, which could be relevant to the synthesis of 1-ethylcyclohexanol .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-ethylcyclohexanol has been studied using X-ray analysis, as seen in the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . The crystal structures of related compounds reveal the spatial arrangement of substituents around the cyclohexane ring, which is crucial for understanding the reactivity and properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of the cyclohexane ring is highlighted in several papers. For example, the [2+2] photocycloaddition of chiral cyclohexenonecarboxylates to ethylene demonstrates the potential for highly diastereoselective synthesis of bicyclic compounds . Moreover, the Michael-Aldol condensation to obtain ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate shows the versatility of cyclohexanone derivatives in forming complex structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-ethylcyclohexanol are not directly discussed, the properties of structurally related compounds can provide insights. For instance, the intermolecular hydrogen bonding in ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate suggests that similar compounds like 1-ethylcyclohexanol may also engage in hydrogen bonding, affecting their solubility and boiling points . The study of the synthesis of 1-cyclohex-1-en-1-ethylamine from cyclohex-1-en-1-acetonitrile under various reaction conditions also provides information on the stability and reactivity of cyclohexane derivatives .

Scientific Research Applications

Enhancing Skin Permeation

1-Ethylcyclohexanol derivatives, specifically 1-O-ethyl-3-butylcyclohexanol (OEBC), have been shown to significantly enhance the in vitro skin permeation of various drugs. This effect was observed across different physicochemical properties of the model drugs used in the study. The research suggests that OEBC may alter the permeability of the skin, potentially offering new pathways for topical drug delivery systems (Li et al., 2003).

Applications in Plant Growth Regulation

1-Methylcyclopropene (1-MCP), a derivative of cyclohexanol, has been extensively studied for its role as a plant growth regulator. This compound effectively inhibits ethylene action, which is crucial in regulating the ripening and senescence of fruits and vegetables. Studies have shown that 1-MCP can prevent ethylene effects in a broad range of fruits, vegetables, and floriculture crops, making it a valuable tool in agricultural and biological research (Blankenship & Dole, 2003).

Neurochemical Profile for Antidepressant Activity

A study conducted on a novel bicyclic compound, Wy-45,030, which is an ethyl cyclohexanol derivative, revealed a neurochemical profile predictive of antidepressant activity. The compound demonstrated inhibition of rat brain imipramine receptor binding and monoamine uptake, without the side effects common to tricyclic therapy. This indicates potential therapeutic applications in treating depression (Muth et al., 1986).

Effect on Fruit Ripening and Quality

1-Methylcyclopropene's (1-MCP) role in delaying ripening and maintaining quality in climacteric fruits has been studied extensively. Meta-analysis of various studies has shown that 1-MCP treatment reduces multiple indicators of ripening in fruits, thus preserving their quality and extending storage life. The compound’s effects vary depending on species, concentration, storage temperature, and time, highlighting its potential in improving the commercial value of fruits (Zhang et al., 2020).

Alleviating Drought Effects in Cotton Plants

Research on 1-methylcyclopropene (1-MCP) demonstrated its effectiveness in alleviating the detrimental effects of drought on cotton plants. The study found that water-stressed plants treated with 1-MCP exhibited higher stomatal resistance and better maintenance of membrane integrity, indicating potential applications in agriculture to improve crop resilience under stress conditions (Kawakami et al., 2010).

Safety And Hazards

1-Ethylcyclohexanol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . In case of contact, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

1-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c1-2-8(9)6-4-3-5-7-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCJHJXFXUZJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70173018
Record name 1-Ethylcyclohexanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Ethylcyclohexanol

CAS RN

1940-18-7
Record name 1-Ethylcyclohexanol
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Record name 1-Ethylcyclohexanol
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Record name 1-ETHYLCYCLOHEXANOL
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Record name 1-Ethylcyclohexanol
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Record name 1-Ethyl-cyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
GI Nikishin, NI Kapustina, EP Kaplan - Bulletin of the Academy of Sciences …, 1977 - Springer
Conclusions 1. Cerium ammonium nitrate oxidizes 1-methyl- and 1-ethylcyclohexanol in aqueous acetonitrile in two directions, ie, with elimination of the side alkyl group and with …
Number of citations: 5 link.springer.com
R Kotani - The Journal of Organic Chemistry, 1965 - ACS Publications
… expected, based on the acceptedmechanism,1 that these Demjanov alcohols would consist of either 1-ethylcyclohexanol (II) involving migration of the methyl group, or 1-…
Number of citations: 30 pubs.acs.org
GA Olah, DP Kelly, RG Johanson - Journal of the American …, 1970 - ACS Publications
Making now configuration leads to theprediction of anti-trans stereochemistry for VII. This is in conformity with C-13, and C-14 Page 1 4137 Making now the well-founded assumption …
Number of citations: 21 pubs.acs.org
WA Mosher - Journal of the American Chemical Society, 1940 - ACS Publications
… In the case of 1-ethylcyclohexanol only a trace of acetaldehyde was found, indicating that less than 1% of … In the case of 1-ethylcyclohexanol the aqueous distillate gave no …
Number of citations: 36 pubs.acs.org
RA Benkeser, JJ Hazdra - Journal of the American Chemical …, 1959 - ACS Publications
… Xanthate Pyrolysis of 1-Ethylcyclohexanol.—Fractionation of the olefin mixture yielded pure 1-ethylcyclohexene (gas chromatography) boiling at 136 (re80D 1.4562). Ozonolysis of this …
Number of citations: 44 pubs.acs.org
JR Shelton, JN Henderson - The Journal of Organic Chemistry, 1961 - ACS Publications
Abstraction of hydrogen (rather than addition) is demonstrated as a preliminary step in the formation of¿-butyl vinyl-cyclohexenyl peroxides from 4-vinylcyclohexene with¿-butyl …
Number of citations: 18 pubs.acs.org
JG Dickinson, JT Poberezny, PE Savage - Applied Catalysis B …, 2012 - Elsevier
This study reports the results of the catalytic deoxygenation of 2,3-benzofuran in supercritical water over a 5wt% platinum on activated carbon catalyst. We examine the effect of batch-…
Number of citations: 36 www.sciencedirect.com
MC Chaco, BH Iyer - The Journal of Organic Chemistry, 1960 - ACS Publications
… filtered off, solvent removed and the residue distilled to give 1-ethylcyclohexanol (3.25 g.) Similarly the (sol.)and (liq.) forms of 2-, 3- and 4-methyl1-ethylcyclohexanols were …
Number of citations: 14 pubs.acs.org
S Gupta, M Singh, AK Madan - Journal of Mathematical Analysis and …, 2002 - Elsevier
Eccentric distance sum—a novel graph invariant with vast potential in structure activity/property relationships has been conceptualized in the present study. This graph invariant …
Number of citations: 151 www.sciencedirect.com
JR Shelton, HG Gilde - The Journal of Organic Chemistry, 1964 - ACS Publications
… The absence of 1-ethylcyclohexanol and 2-cyclohexylethanol was established by a comparison with reported infrared spectra.1·12 The vpc bands (Table II) 3 and 4 corresponded to a …
Number of citations: 4 pubs.acs.org

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